7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
Description
The compound 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a polycyclic heteroaromatic molecule featuring a quinolin-8-one core fused with a [1,3]dioxolo ring system. Key structural attributes include:
- Position 7: A 4-fluorobenzoyl group, contributing electron-withdrawing effects and influencing lipophilicity.
- Core structure: The [1,3]dioxolo[4,5-g]quinolin-8-one framework provides rigidity and planar aromaticity, which may enhance binding to biological targets.
Properties
IUPAC Name |
7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO5/c1-30-18-4-2-3-15(9-18)12-27-13-20(24(28)16-5-7-17(26)8-6-16)25(29)19-10-22-23(11-21(19)27)32-14-31-22/h2-11,13H,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZRGORTIHGBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with potential therapeutic applications. Its unique structure features a fluorobenzoyl group and a dioxoloquinolinone core, which contribute to its biological activity. Recent studies have focused on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound's IUPAC name is 2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methoxyphenyl)acetamide. Its molecular formula is , and it has a molecular weight of 472.45 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Anticancer Activity
The compound is being investigated for its potential as an anticancer agent. Similar quinolinone derivatives have demonstrated effectiveness in inhibiting cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways . For example, derivatives have shown promising results in preclinical models for various cancers by targeting specific molecular pathways involved in tumor growth.
Enzyme Inhibition
Enzyme inhibition studies reveal that the compound may act as an inhibitor for several key enzymes. For instance, it has been noted for its activity against acetylcholinesterase (AChE) and urease. Compounds with similar structures have shown IC50 values ranging from 1 to 6 µM against these enzymes . This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Study on Antimicrobial Properties
A study evaluated the antimicrobial efficacy of synthesized quinolinone derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard antibiotics, highlighting their potential as new therapeutic agents .
Study on Anticancer Effects
In a preclinical trial involving breast cancer cell lines, derivatives of the compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. These findings suggest that modifications to the quinolinone core can enhance anticancer activity .
The biological activities of 7-(4-fluorobenzoyl)-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one are attributed to its ability to interact with specific molecular targets. For instance:
- Binding to Enzymes : The compound may bind to active sites of enzymes such as AChE and urease, inhibiting their function.
- Disruption of Cellular Processes : It could interfere with cellular signaling pathways critical for cancer cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Positions 5 and 7
The quinolin-8-one scaffold is highly modular, with substitutions at positions 5 and 7 significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-withdrawing vs. donating groups : The 4-fluorobenzoyl group (target compound) enhances lipophilicity compared to 4-methylbenzoyl (C567-0317) but may reduce metabolic stability due to fluorine’s inductive effects .
- Methoxy vs.
Saturation and Ring Modifications
- Chromen-8-one analogs (): Replacement of the quinolinone core with chromenone shifts electronic properties, as seen in cytotoxic derivatives like (E)-7-(3-bromo-4,5-dimethoxybenzylidene)-... (IC50 < 10 µM) .
Quantum Chemical and Electronic Properties
A DFT study on phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one () revealed:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Comparatively, the target compound’s 4-fluorobenzoyl group may lower the LUMO energy, enhancing electrophilic character.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves multi-step organic reactions, including palladium-catalyzed cross-coupling for C-C bond formation and nucleophilic substitution to introduce the 4-fluorobenzoyl and 3-methoxyphenylmethyl groups. Key steps include:
- Quinoline core formation : Cyclization of substituted aniline derivatives under acidic conditions.
- Functionalization : Sequential alkylation and acylation reactions, optimized using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How is the molecular structure confirmed?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths/angles and confirms fused dioxole-quinoline architecture .
- NMR spectroscopy : H and C NMR identify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 486.12 [M+H]) .
Q. What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) and detect degradation products .
- TLC : Monitors reaction progress using silica plates and UV visualization .
- Accelerated stability testing : Exposes the compound to heat (40°C), humidity (75% RH), and light to evaluate degradation kinetics .
Q. What initial biological screening approaches are used?
- Enzyme inhibition assays : Tests against Plasmodium falciparum protein kinase 6 (PfPK6) via fluorescence-based kinase activity assays .
- Microbial susceptibility : Minimum inhibitory concentration (MIC) determination against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent polarity : Switching from DMF to DMA increases nucleophilic substitution efficiency by 15% .
- Catalyst loading : Reducing Pd(PPh) from 5 mol% to 2 mol% maintains coupling efficiency while lowering metal contamination .
- Temperature control : Lowering alkylation steps to 50°C minimizes byproduct formation (e.g., over-alkylation) .
Q. How to resolve contradictions in reported biological activity data?
- Comparative assay standardization : Re-test activity across labs using identical protocols (e.g., ATP concentration in kinase assays) .
- Meta-analysis : Pool data from 5+ studies to identify trends (e.g., IC variability against PfPK6 correlates with assay pH) .
Q. What strategies improve solubility for in vivo studies?
- Co-solvent systems : Use cyclodextrin complexes (20% w/v) in PBS to enhance aqueous solubility from 0.5 mg/mL to 12 mg/mL .
- Prodrug design : Introduce phosphate esters at the quinolin-8-one position, hydrolyzed in vivo to the active form .
Q. How to elucidate the mechanism of action against antimicrobial targets?
- Molecular docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify key interactions (e.g., hydrogen bonding with Ser84) .
- Enzyme inhibition kinetics : Determine K values via Lineweaver-Burk plots to classify competitive/non-competitive inhibition .
Q. How to design analogs with enhanced activity?
- SAR studies : Replace the 3-methoxyphenylmethyl group with 4-fluorobenzyl to improve PfPK6 inhibition (IC reduced from 120 nM to 45 nM) .
- Bioisosteric replacement : Substitute the dioxole ring with a triazole to enhance metabolic stability .
Q. How to interpret conflicting solubility data across studies?
- Solvent system analysis : Compare logP values in DMSO vs. ethanol; discrepancies arise due to aggregation in DMSO .
- Temperature effects : Solubility in PBS increases from 0.2 mg/mL at 25°C to 0.8 mg/mL at 37°C, critical for physiological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
